Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
Description
Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is a specialized organic compound featuring a methyl propanoate backbone substituted with a methyl group at position 2 and a 2,2-dimethoxyethylamino moiety at position 3. Its molecular formula is C₁₀H₂₁NO₄, with a molecular weight of 219.28 g/mol (estimated from structural analogs) .
Its structural flexibility, characterized by the dimethoxyethylamino group, enables tailored reactivity in condensation and cyclization reactions .
Properties
IUPAC Name |
methyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-7(9(11)14-4)5-10-6-8(12-2)13-3/h7-8,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUHTEHMVDQJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate typically involves the reaction of 3-amino-2-methylpropanoic acid with 2,2-dimethoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate ester, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate involves its interaction with various molecular targets. The ester and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Reactivity Comparisons
- The tert-butyl ester (C₁₂H₂₅NO₄) offers superior steric protection of the ester group, improving stability under acidic or enzymatic conditions .
- Synthetic Flexibility: The Boc-protected analog (C₁₂H₂₁NO₄) is favored in peptide synthesis for its orthogonal protection strategy, whereas the dimethoxyethylamino group in the target compound enables nucleophilic reactions at the secondary amine .
Biological Activity
Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is an organic compound with the molecular formula . Its structure features a methyl ester and an amino group substituted with a 2,2-dimethoxyethyl moiety, which contributes to its potential biological activity and reactivity in various chemical contexts. This compound is being investigated for its interactions with biomolecules, which may have implications in medicinal chemistry and biological research.
- Molecular Weight : 189.25 g/mol
- CAS Number : 1221346-16-2
- Functional Groups : Methyl ester, amine
- Reactivity : Undergoes oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating biological pathways. The ester group may undergo hydrolysis to release active carboxylic acid derivatives that further interact with biological systems.
Pharmacological Studies
Research has indicated that this compound may exhibit significant biological effects:
- Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, influencing metabolic pathways.
- Pharmaceutical Applications : Ongoing investigations are exploring its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders.
- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits biological activity, it also requires careful consideration regarding dosage and potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-[(2,2-dimethoxyethyl)(methoxycarbonyl)amino]-2-hydroxypropanoate | Structure | Moderate enzyme inhibition | Contains additional methoxy group |
| Methyl 3-[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate | Structure | High receptor affinity | Carbamoyl substitution enhances binding |
| Aminoacetaldehyde dimethyl acetal | Structure | Low metabolic activity | Simpler structure limits interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
